Cas no 4469-25-4 (1,3-Dioxepane,2-methyl-)
1,3-Dioxepane,2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dioxepane,2-methyl-
- 2-Methyl-1,3-Dioxepane
- 2-(deuteriomethyl)-1,3-dioxepane
- 2-methyl-[1,3]dioxepane
- AC1L7AA8
- AG-F-56656
- AGN-PC-004C4H
- CTK4I8409
- NSC204897
- SureCN732233
- Acetaldehyde cyclic tetramethylene acetal
- NSC 204897
- SCHEMBL732233
- SY325043
- EN300-7165938
- MFCD00236367
- 4469-25-4
- AKOS005266162
- FT-0612884
- NSC-204897
- DTXSID40308552
-
- MDL: MFCD00236367
- Inchi: 1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3
- InChI Key: ANLROAHEORYNKS-UHFFFAOYSA-N
- SMILES: O1C(C)OCCCC1
Computed Properties
- Exact Mass: 116.08376
- Monoisotopic Mass: 116.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 55.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.9640 g/cm3 (20 ºC)
- Boiling Point: 127.5 ºC (757 Torr)
- Flash Point: 46.0±12.3 ºC,
- Refractive Index: 1.4288 (589.3 nm 20 ºC)
- Solubility: Dissolution (35 g/l) (25 º C),
- PSA: 18.46
- Solubility: Uncertain
1,3-Dioxepane,2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7165938-0.05g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 0.05g |
$174.0 | 2023-05-23 | |
| Enamine | EN300-7165938-0.1g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 0.1g |
$260.0 | 2023-05-23 | |
| Enamine | EN300-7165938-0.25g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 0.25g |
$371.0 | 2023-05-23 | |
| Enamine | EN300-7165938-0.5g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 0.5g |
$585.0 | 2023-05-23 | |
| Enamine | EN300-7165938-1.0g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 1g |
$750.0 | 2023-05-23 | |
| Enamine | EN300-7165938-2.5g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 2.5g |
$1575.0 | 2023-05-23 | |
| Enamine | EN300-7165938-5.0g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 5g |
$3112.0 | 2023-05-23 | |
| Enamine | EN300-7165938-10.0g |
2-methyl-1,3-dioxepane |
4469-25-4 | 95% | 10g |
$6073.0 | 2023-05-23 | |
| 1PlusChem | 1P00DHIT-50mg |
2-METHYL-1,3-DIOXEPANE |
4469-25-4 | 95% | 50mg |
$269.00 | 2024-05-02 | |
| 1PlusChem | 1P00DHIT-100mg |
2-METHYL-1,3-DIOXEPANE |
4469-25-4 | 95% | 100mg |
$372.00 | 2024-05-02 |
1,3-Dioxepane,2-methyl- Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1,3-Dioxepane,2-methyl-
Exploring the Versatile Applications of 1,3-Dioxepane, 2-methyl- (CAS No. 4469-25-4)
The chemical compound 1,3-Dioxepane, 2-methyl- (CAS No. 4469-25-4) is a fascinating heterocyclic organic molecule that has garnered attention in various industrial and research applications. This seven-membered cyclic ether, featuring a methyl substituent, belongs to the dioxepane family, which is known for its unique chemical properties. In recent years, the demand for specialized cyclic ethers like 2-methyl-1,3-dioxepane has surged due to their utility in polymer chemistry, green solvents, and pharmaceutical intermediates.
One of the most intriguing aspects of 1,3-Dioxepane, 2-methyl- is its role as a monomer in the synthesis of biodegradable polymers. With the global push towards sustainability, researchers are actively exploring eco-friendly alternatives to traditional plastics. 2-Methyl-1,3-dioxepane can be polymerized to form polyethers with tunable properties, making it a promising candidate for applications in packaging, medical devices, and controlled-release systems. Its cyclic structure also contributes to enhanced thermal stability, a feature highly sought after in material science.
Beyond polymer chemistry, 1,3-Dioxepane, 2-methyl- has found applications as a green solvent in various chemical processes. The growing emphasis on green chemistry has led to increased interest in solvents that are less toxic and more environmentally benign. The oxygen-rich structure of dioxepane derivatives allows them to dissolve a wide range of organic compounds while minimizing environmental impact. This makes 2-methyl-1,3-dioxepane a valuable component in formulations for coatings, adhesives, and cleaning agents.
In the pharmaceutical industry, 1,3-Dioxepane, 2-methyl- serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to act as a protecting group for diols or as a scaffold for drug design has been explored in recent studies. Researchers are particularly interested in its potential to improve the bioavailability of certain active pharmaceutical ingredients (APIs). The compound's stability under physiological conditions makes it an attractive option for prodrug development, aligning with the current trends in personalized medicine and targeted drug delivery.
The synthesis of 1,3-Dioxepane, 2-methyl- typically involves the acid-catalyzed reaction of appropriate diols with carbonyl compounds. Recent advancements in catalytic systems have improved the yield and selectivity of this process, addressing one of the key challenges in the production of cyclic ethers. These innovations have significant implications for scaling up production while maintaining cost-effectiveness, a critical factor for industrial adoption.
From a market perspective, the demand for 1,3-Dioxepane, 2-methyl- is expected to grow steadily in the coming years. The compound's unique combination of properties positions it well to meet the evolving needs of industries ranging from specialty chemicals to advanced materials. Manufacturers are investing in research to expand the application portfolio of 2-methyl-1,3-dioxepane, particularly in areas such as energy storage and electronic materials where its dielectric properties may prove valuable.
Quality control and characterization of 1,3-Dioxepane, 2-methyl- are crucial aspects of its commercial production. Advanced analytical techniques including GC-MS, NMR spectroscopy, and HPLC are routinely employed to ensure purity and consistency. These quality assurance measures are particularly important for pharmaceutical applications where stringent regulatory standards apply. The development of robust analytical methods has been a focus area for researchers working with dioxepane derivatives.
Looking ahead, the scientific community continues to uncover new possibilities for 1,3-Dioxepane, 2-methyl-. Current research directions include exploring its use in supramolecular chemistry, where its cyclic structure could facilitate host-guest interactions, and in the development of smart materials that respond to environmental stimuli. The compound's versatility ensures it remains at the forefront of innovation in multiple chemical disciplines.
For researchers and industry professionals seeking detailed technical information about 1,3-Dioxepane, 2-methyl- (CAS No. 4469-25-4, it's essential to consult reliable sources and safety data sheets. While the compound offers numerous opportunities for innovation, proper handling procedures and understanding of its physicochemical properties are paramount. The growing body of literature on 2-methyl-1,3-dioxepane reflects its increasing importance in modern chemistry and materials science.
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